4-benzoylbenzoyl Chloride
Overview
Description
4-Benzoylbenzoyl chloride is an organic compound with the molecular formula C14H9ClO2. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl groups attached to a central carbon atom. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzoyl chloride typically involves the reaction of 4-benzoylbenzoic acid with thionyl chloride. The process is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using larger quantities of 4-benzoylbenzoic acid and thionyl chloride. The reaction is conducted in a large reactor equipped with a reflux condenser and an overhead stirrer to ensure thorough mixing and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-benzoylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-benzoylbenzoic acid.
Amines and Alcohols: React with this compound to form amides and esters under mild conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
4-Benzoylbenzoic Acid: Formed by hydrolysis.
Scientific Research Applications
4-Benzoylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-benzoylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the acyl chloride group, leading to the formation of the corresponding products .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a single benzoyl group.
4-Chlorobenzoyl Chloride: Similar structure but with a chlorine substituent on the benzene ring.
Uniqueness
4-Benzoylbenzoyl chloride is unique due to the presence of two benzoyl groups, which enhances its reactivity and makes it suitable for specific synthetic applications that require a more complex acyl chloride structure.
Properties
IUPAC Name |
4-benzoylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCULFZQSHFJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512775 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-58-8 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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